Tert-butyl 2-methoxyimino-3-oxobutyrate
Description
Tert-butyl 2-methoxyimino-3-oxobutyrate is a specialized organic compound featuring a tert-butyl ester group, a methoxyimino substituent at the 2-position, and a ketone moiety at the 3-position of the butyrate backbone. This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. The tert-butyl group enhances steric protection of the ester, improving stability under basic conditions, while the methoxyimino group may act as a directing or protecting group in further transformations .
The compound’s molecular formula is inferred as C${10}$H${17}$NO$_{4}$ (based on substitution of ethyl with tert-butyl in the ethyl analog), with a molecular weight of approximately 227.25 g/mol.
Properties
IUPAC Name |
tert-butyl 2-methoxyimino-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(11)7(10-13-5)8(12)14-9(2,3)4/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQMPYHAZGBVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NOC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-methoxyimino-3-oxobutyrate (TBMO) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of TBMO, focusing on its pharmacological properties, metabolic stability, and relevant case studies.
Chemical Structure and Properties
TBMO has the molecular formula and features a tert-butyl group, a methoxyimino moiety, and a 3-oxobutyrate structure. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that TBMO exhibits antimicrobial activity, particularly against certain bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis, a common target for many antibiotics. In vitro studies have shown that TBMO can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
TBMO has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways critical for the survival of pathogenic microorganisms. For example, studies have demonstrated that TBMO can act as an inhibitor of certain cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes in humans and other organisms .
Metabolic Stability
The metabolic stability of TBMO is crucial for its effectiveness as a therapeutic agent. Compounds with high metabolic lability often exhibit low oral bioavailability and short half-lives. Research has shown that the tert-butyl group in TBMO can influence its metabolic stability. A comparative study indicated that replacing the tert-butyl group with more stable moieties significantly increased the compound's half-life in human liver microsomes (HLM) from 63 minutes to 114 minutes .
Case Study 1: Synthesis and Activity Evaluation
A study focused on synthesizing TBMO derivatives revealed that modifications to the methoxyimino group enhanced antimicrobial activity. The derivatives were tested against various bacterial strains, showing improved efficacy compared to the parent compound. This highlights the importance of structural optimization in developing more potent antimicrobial agents.
Case Study 2: Pharmacokinetics Assessment
In a pharmacokinetic study involving animal models, TBMO was administered to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated that TBMO had favorable absorption characteristics but was subject to rapid metabolism via cytochrome P450 enzymes. This led to recommendations for further modifications to enhance its metabolic stability while maintaining biological activity .
Table 1: Antimicrobial Activity of TBMO Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| TBMO Derivative A | Staphylococcus aureus | 16 µg/mL |
| TBMO Derivative B | Pseudomonas aeruginosa | 8 µg/mL |
Table 2: Metabolic Stability Comparison
| Compound | Half-Life in HLM (min) | CYP Involvement |
|---|---|---|
| This compound | 63 | CYP3A4/5, CYP2D6 |
| Modified Compound C | 114 | Reduced CYP involvement |
Scientific Research Applications
Synthetic Intermediate in Pharmaceutical Chemistry
Tert-butyl 2-methoxyimino-3-oxobutyrate serves as a crucial intermediate in the synthesis of various cephalosporin compounds. These antibiotics are essential in treating bacterial infections. The compound's structure allows it to undergo further chemical transformations to yield active pharmaceutical ingredients (APIs).
Synthesis of Cephalosporins
The compound is primarily used in the production of aminothiazole cephalosporins, such as cefmenoxime. The synthesis typically involves reacting this compound with other reagents, including nitrosating agents, to form the desired cephalosporin derivatives .
Reaction Pathway:
Industrial Production Methods
The industrial synthesis of this compound has been optimized for high yield and purity. Notable methods include:
Reaction with Hydrogen Halides
A method involving the reaction of this compound with hydrogen halides in an anhydrous organic solvent has been developed. This approach allows for large-scale production while maintaining cost-effectiveness and high purity levels .
One-Pot Reactions
Recent advancements have introduced one-pot reactions that combine multiple steps into a single process, minimizing the need for purification between stages. This method enhances efficiency and reduces production costs .
Production of Cefmenoxime
A detailed case study on the synthesis of cefmenoxime from this compound illustrates its application in antibiotic development. The process involves several steps, including nitrosation and cyclization, showcasing the compound's versatility as a precursor .
Yield Optimization
Studies have demonstrated that optimizing reaction conditions (temperature, solvent choice) can significantly enhance the yield of this compound during its synthesis. For instance, using dichloromethane as a solvent has been shown to improve product purity and yield .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between tert-butyl 2-methoxyimino-3-oxobutyrate and structurally related compounds, focusing on physical properties, reactivity, and safety profiles.
Table 1: Comparative Analysis of this compound and Analogues
Key Differences:
Steric Effects :
- The tert-butyl group in the target compound reduces solubility in polar solvents compared to the ethyl analog but enhances hydrolytic stability. This contrasts with tert-butyl alcohol, which is highly soluble but prone to decomposition .
Reactivity: The methoxyimino group in the target compound likely exhibits milder electron-donating effects than the ethoxyimino group in the ethyl analog, altering its behavior in nucleophilic reactions. Both esters are less reactive than tert-butyl alcohol, which violently reacts with oxidizers and acids .
Safety and Handling :
- Tert-butyl esters generally pose lower volatility and inhalation risks compared to tert-butyl alcohol, which has a flammable liquid/solid form and acute toxicity (e.g., respiratory irritation, CNS depression) . However, decomposition of the target compound under acidic conditions may release isobutylene, requiring precautions similar to those for tert-butyl alcohol .
Applications :
- The ethyl analog’s smaller ester group facilitates solubility in reaction media, favoring its use in solution-phase synthesis. In contrast, the tert-butyl derivative’s stability makes it suitable for multi-step syntheses requiring orthogonal protection strategies .
Preparation Methods
Hydrolysis of Corresponding Esters with Hydrogen Halides
A prominent method involves converting tert-butyl 2-methoxyimino-3-oxobutyrate into its acid form via hydrolysis with hydrogen halides, primarily hydrogen chloride, in an anhydrous organic solvent such as methylene chloride or dioxane.
- Reaction Setup: Dissolving this compound in anhydrous solvent.
- Reagent Introduction: Hydrogen chloride gas is blown into the solution under controlled temperature conditions (typically between 0°C and 30°C) over several hours.
- Reaction Conditions: The process generally proceeds at mild temperatures (-50°C to 80°C), with specific examples at 3-6°C over 8 hours, followed by standing at 5°C for 15 hours to ensure completion.
- Yield and Purity: Yields reported reach up to 95.8%, with purification achieved through concentration, solvent extraction, and recrystallization.
| Parameter | Conditions | Observations |
|---|---|---|
| Solvent | Methylene chloride or dioxane | Anhydrous, moisture minimized |
| Hydrogen halide | Hydrogen chloride, in molar ratio 1.2–2 per mol of ester | Efficient conversion |
| Temperature | -50°C to 30°C (preferably 0°C to 6°C) | Reaction proceeds smoothly |
| Reaction time | 2–8 hours (blowing in gas), 1–24 hours (standing) | High yields, minimal byproducts |
Reaction of tert-Butyl 2-Substituted Oxyimino-3-Oxobutyrates with Hydrogen Halides
This method involves directly reacting the ester with hydrogen halides in an organic solvent, which simplifies the process and enhances scalability.
- Reagents: Hydrogen chloride, hydrogen bromide, or other halogen acids.
- Solvent: Chlorinated hydrocarbons such as methylene chloride are preferred.
- Conditions: The reaction is typically conducted under anhydrous conditions, with the gas introduced by bubbling or dissolving in the solvent, at room temperature or mild heating.
- Molar Ratios: Generally, 1 to 3 molar equivalents of hydrogen halide per mole of ester.
| Parameter | Conditions | Observations |
|---|---|---|
| Reagent | Hydrogen chloride or bromide | Preferred for high reactivity |
| Solvent | Methylene chloride, chloroform | Anhydrous, inert |
| Molar ratio | 1.2–2 molar equivalents | Optimal for high yield |
| Reaction duration | 2–10 hours | Complete conversion |
| Yield | Up to 86.4% (as per experimental data) | High purity product |
Synthesis of Starting Material (this compound)
The precursor ester can be synthesized via reaction of tert-butyl acetoacetate with methoxyamine hydrochloride in the presence of bases like sodium hydride or potassium carbonate, typically in dichloromethane or similar solvents.
- Reagents: tert-Butyl acetoacetate, methoxyamine hydrochloride.
- Base: Sodium hydride or potassium carbonate.
- Solvent: Dichloromethane or other inert solvents.
- Temperature: Controlled, often room temperature to mild heating.
- Outcome: High yields (~80-90%) of the ester, suitable for subsequent halogenation or hydrolysis steps.
Industrial Considerations and Process Optimization
Research indicates that the method involving direct reaction of tert-butyl 2-substituted oxyimino-3-oxobutyrates with hydrogen halides in anhydrous solvents is superior for large-scale production due to:
- Higher yields and purity .
- Avoidance of expensive reagents like trifluoroacetic acid.
- Simplified purification processes.
Summary of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Hydrolysis with hydrogen halides | Tert-butyl ester + HCl gas in anhydrous solvent, 0–30°C | High yield, straightforward process | Requires gas handling, moisture control |
| Direct halogenation of ester | Tert-butyl ester + HCl or HBr in chlorinated solvents | Scalable, cost-effective, high purity | Control of reaction parameters needed |
| Ester synthesis from acetoacetate and methoxyamine | tert-Butyl acetoacetate + methoxyamine hydrochloride + base | Produces precursor ester efficiently | Additional step required |
Concluding Remarks
The most industrially viable method for preparing this compound involves the reaction of the ester with hydrogen halides in an anhydrous organic solvent, primarily methylene chloride, under mild conditions. This approach offers high yields, operational simplicity, and cost-effectiveness, making it suitable for large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 2-methoxyimino-3-oxobutyrate, particularly regarding the introduction of the tert-butyl group?
- Methodological Answer : The tert-butyl group is often introduced via carbamate intermediates or protecting group strategies. For example, tert-butyl carbamates can be synthesized using Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions to prevent hydrolysis . Silyl protecting groups (e.g., tert-butyldimethylsilyl) may also stabilize reactive intermediates during multi-step syntheses . Ensure steric hindrance from the tert-butyl group does not impede subsequent reactions, and use catalysts like Mo(CO)₆ for epoxidation or oxidation steps .
Q. How can the structural integrity and purity of this compound be verified using analytical techniques?
- Methodological Answer :
- GC/MS : Analyze volatile derivatives for purity and decomposition products .
- NMR : Low-temperature ¹H/¹³C NMR can resolve conformational isomers (e.g., axial vs equatorial tert-butyl positioning) .
- SLE (Supported Liquid Extraction) : Use polar solvents (e.g., acetonitrile) for isolating the compound from complex matrices .
- Table : Typical NMR shifts for tert-butyl groups in similar compounds:
| Functional Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| tert-butyl (axial) | 1.2–1.4 | 28–30 |
| tert-butyl (equatorial) | 1.0–1.2 | 25–27 |
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis . Avoid proximity to heat sources or ignition triggers (e.g., sparks) due to the compound’s potential reactivity . Regularly monitor purity via TLC or HPLC.
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature, catalyst concentration (e.g., Mo(CO)₆), solvent polarity .
- Response Surface Methodology (RSM) : Statistically identify interactions between variables. For example, higher catalyst loads may compensate for suboptimal temperatures.
- Table : Example DoE matrix for epoxidation optimization:
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 2 | DCE | 78 |
| 2 | 80 | 5 | DCE | 92 |
Q. What advanced computational methods are suitable for predicting the conformational stability of this compound?
- Methodological Answer :
- DFT Calculations : Use explicit solvent models (e.g., water or methanol) to simulate equilibrium between axial and equatorial conformers. Solvent polarity significantly impacts tert-butyl positioning .
- MD Simulations : Track conformational changes over time, correlating with experimental NMR data .
- Table : Calculated energy differences (kcal/mol) between conformers:
| Conformer | Gas Phase | Solvent (H₂O) |
|---|---|---|
| Axial | 0.0 | +1.2 |
| Equatorial | +0.8 | 0.0 |
Q. What methodologies are effective for tracking degradation products of this compound under oxidative conditions?
- Methodological Answer :
- Advanced Oxidation Processes (AOPs) : Use VUV/Fe(II)/H₂O₂ systems to simulate degradation. Monitor byproducts via LC-MS/MS .
- Isotopic Labeling : Introduce ¹³C labels at the tert-butyl group to trace fragmentation pathways.
- Table : Common degradation products identified via GC/MS:
| Degradation Pathway | Major Byproduct |
|---|---|
| Hydrolysis | 2-Methoxyimino-3-oxobutyric acid |
| Oxidation | tert-Butyl hydroperoxide derivatives |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
